4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid
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Overview
Description
4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with ethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and hydrolysis, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenylpyruvic acid
- 4-Hydroxyphenylpropionic acid
Uniqueness
4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid is unique due to its specific structure, which includes both amino and hydroxy functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15NO4/c14-10-3-1-9(2-4-10)7-8-13-11(15)5-6-12(16)17/h1-4,14H,5-8H2,(H,13,15)(H,16,17) |
InChI Key |
KXBGBPZQDPRDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(=O)O)O |
Origin of Product |
United States |
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